Hydrogen-Bond Donor Capacity vs. N-Acyl Isomer
The C‑4(5)‑acyl regioisomer of 1‑(1H‑imidazol‑5‑yl)pentan‑1‑one possesses one hydrogen‑bond donor (imidazole NH) and two hydrogen‑bond acceptors (carbonyl oxygen plus imidazole N), as computed from its 2D structure [1]. In contrast, the N‑acyl isomer 1‑(1‑oxopentyl)‑1H‑imidazole (CAS 69393‑13‑1) has zero hydrogen‑bond donors and two acceptors [2]. This difference is critical for any application dependent on directional hydrogen bonding – metal‑organic framework assembly, enzyme‑active‑site recognition, or supramolecular synthon design – where the C‑4(5) isomer provides a geometrically defined NH vector unavailable in the N‑acyl counterpart.
| Evidence Dimension | Hydrogen‑bond donor count (PubChem‑computed, Cactvs 3.4.8.18) |
|---|---|
| Target Compound Data | 1 (imidazole NH) |
| Comparator Or Baseline | 0 for 1‑(1‑oxopentyl)‑1H‑imidazole (CAS 69393‑13‑1) |
| Quantified Difference | 1 donor present vs. absent |
| Conditions | Computed from 2D molecular topology; validated across multiple public chemistry databases |
Why This Matters
A procurement specification that fails to verify the regioisomer identity (C‑acyl vs. N‑acyl) may deliver a compound incapable of forming target‑directed hydrogen bonds, invalidating downstream crystallographic or SAR studies.
- [1] PubChem. (2025). 1-(1H-imidazol-5-yl)pentan-1-one (CID 573558). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/573558. View Source
- [2] PubChem. (2025). 1-(1-oxopentyl)-1H-imidazole (CID 573557). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/573557. View Source
